molecular formula C17H17N3O3 B2396277 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1396845-41-2

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2396277
CAS RN: 1396845-41-2
M. Wt: 311.341
InChI Key: AKKITQIPSHARIR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor that plays a role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been studied extensively for its potential therapeutic applications in cardiovascular disease and cancer.

Mechanism of Action

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor that plays a role in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthase, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide reduces the production of 20-HETE, leading to vasodilation, improved renal function, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models of hypertension and renal failure, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce blood pressure and improve renal function. In cancer, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to inhibit angiogenesis and tumor growth. Additionally, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in lab experiments is its selectivity for 20-HETE synthase. This allows researchers to specifically target the production of 20-HETE without affecting other pathways. Additionally, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Future Directions

There are several potential future directions for research on N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide. One area of interest is the development of novel formulations or delivery methods to improve the half-life and bioavailability of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in different disease states. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in humans, particularly in the treatment of cardiovascular disease and cancer.

Synthesis Methods

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-methylpyrrole with ethyl 2-bromoacetate to form the pyrrole ester intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently cyclized with triethylamine and 2,4-dimethylbenzenesulfonyl chloride to form the isoxazole ring. The final step involves the reaction of the isoxazole with 2-hydroxyethylamine to form N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been studied extensively for its potential therapeutic applications in cardiovascular disease and cancer. In cardiovascular disease, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. In cancer, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been shown to inhibit angiogenesis and tumor growth in various types of cancer, including breast, prostate, and lung cancer.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20-9-5-8-14(20)15(21)11-18-17(22)13-10-16(23-19-13)12-6-3-2-4-7-12/h2-10,15,21H,11H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKITQIPSHARIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

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